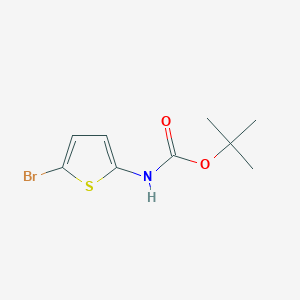

tert-Butyl (5-bromothiophen-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromothiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPRAKMCHAPMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662915 | |

| Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943321-89-9 | |

| Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 943321-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (5-bromothiophen-2-yl)carbamate chemical properties

Executive Summary

tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS: 943321-89-9) is a specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and bioisosteres of aniline-based drugs.[1] Structurally, it consists of a thiophene ring substituted at the C2 position with a tert-butoxycarbonyl (Boc) protected amine and at the C5 position with a bromine atom.

This molecule solves a critical stability challenge in heterocyclic chemistry: the inherent instability of free 2-aminothiophenes. By masking the amine as a carbamate, the electron density is modulated, preventing oxidative dimerization while preserving the C5-bromide for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille). This guide details the physicochemical properties, robust synthesis via Curtius rearrangement, and handling protocols required to maintain the integrity of this versatile scaffold.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | tert-butyl N-(5-bromothiophen-2-yl)carbamate |

| CAS Number | 943321-89-9 |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–112 °C (Decomposes upon prolonged heating) |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, DMSO; Insoluble in H₂O |

| Stability | Stable at 2-8°C under inert atmosphere; Acid-labile |

Structural Analysis: The Stability Mechanism

The utility of tert-butyl (5-bromothiophen-2-yl)carbamate lies in its ability to act as a "masked" 2-aminothiophene.

The Instability Problem

Free 2-aminothiophenes are notoriously unstable. They exist in equilibrium with their imino-tautomers (2-imino-2,3-dihydrothiophene) and are prone to rapid oxidative dimerization and polymerization upon exposure to air or light. This makes them difficult to store or handle as isolated intermediates.

The Carbamate Solution

The Boc group serves a dual purpose:

-

Electronic Stabilization: The carbonyl group of the carbamate withdraws electron density from the nitrogen lone pair via resonance. This reduces the donation of electrons into the thiophene ring, suppressing the tendency for the ring to undergo oxidative coupling at the C3/C4 positions.

-

Steric Protection: The bulky tert-butyl group provides steric shielding, further inhibiting intermolecular side reactions.

Synthesis: The Curtius Rearrangement Protocol

While direct bromination of tert-butyl thiophen-2-ylcarbamate is possible, it often suffers from regioselectivity issues. The most robust, scalable route is the Curtius Rearrangement starting from 5-bromothiophene-2-carboxylic acid. This method installs the nitrogen with perfect regiocontrol.

Reaction Pathway

The carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA).[2] Thermal rearrangement yields the isocyanate, which is trapped in situ by tert-butanol.

Figure 1: Curtius Rearrangement Pathway. The acyl azide and isocyanate intermediates are generated in situ to minimize safety risks.

Step-by-Step Experimental Protocol

Note: This reaction generates nitrogen gas and involves azides.[2] Perform behind a blast shield in a well-ventilated fume hood.

Reagents:

-

5-Bromothiophene-2-carboxylic acid (1.0 equiv)[3]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

tert-Butanol (excess, used as co-solvent or 10 equiv)

-

Anhydrous Toluene (0.2 M concentration)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 5-bromothiophene-2-carboxylic acid and anhydrous toluene under nitrogen.

-

Activation: Add Et₃N followed by DPPA dropwise at room temperature. Stir for 30 minutes. Observation: The solution may become slightly cloudy as the acyl azide forms.

-

Rearrangement: Add tert-butanol. Heat the reaction mixture to 80–90°C .

-

Critical Control Point: Evolution of N₂ gas will occur.[2] Monitor the rate of heating to prevent over-pressurization.

-

-

Completion: Stir at 80°C for 4–6 hours. Monitor by TLC or LC-MS (loss of acid, appearance of carbamate).

-

Workup: Cool to room temperature. Dilute with ethyl acetate. Wash sequentially with:

-

5% Citric acid (to remove amine/DPPA byproducts).

-

Saturated NaHCO₃ (to remove unreacted acid).

-

Brine.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Applications

The primary value of this scaffold is its ability to undergo C-C bond formation at the C5 position while keeping the amine protected.

Suzuki-Miyaura Cross-Coupling

The bromine at C5 is highly activated for oxidative addition by Palladium(0).

-

Catalyst System: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ are standard.

-

Base: Na₂CO₃ or K₃PO₄ (mild bases preferred to avoid Boc hydrolysis).

-

Solvent: Dioxane/Water or Toluene/Water.

-

Outcome: High yields of 5-aryl-2-(Boc-amino)thiophenes.

Deprotection (The "Danger Zone")

Removing the Boc group yields the unstable free amine or its salt.

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Handling: Do not neutralize to the free base unless immediately reacting (e.g., in an amide coupling). Isolate as the HCl or TFA salt, which is significantly more stable.

Figure 2: Divergent Reactivity Profile. Note the critical warning regarding the free amine.

Handling and Storage Guidelines

Storage

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic and potentially light-sensitive. Store under Argon or Nitrogen in amber vials.

-

Shelf Life: 12–18 months if properly sealed.

Safety Notes

-

DPPA Hazards: If synthesizing via the Curtius route, treat DPPA as a shock-sensitive azide source. Do not distill reaction mixtures containing DPPA residues.

-

Sensitizer: Thiophene carbamates can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

References

-

Curtius Rearrangement Methodology

-

Thiophene Stability & Synthesis

-

Suzuki Coupling on Thiophenes

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Physical Properties & CAS Data

-

PubChem Compound Summary for CID 71819660 (Related Derivative) and CAS 943321-89-9. National Center for Biotechnology Information. Link

-

-

Application in Kinase Inhibitors

-

Information derived from synthesis of similar 2-aminothiophene scaffolds in: Journal of Medicinal Chemistry (General reference to the class of 2-aminothiophene kinase inhibitors). Link

-

Sources

- 1. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9 [ohmid.com]

- 2. almacgroup.com [almacgroup.com]

- 3. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate | C11H16BrNO2S | CID 71819660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate; tert-Butyl,(5-bromothiophen-2-yl)methyl)carbamate; 2-[(Boc-amino)methyl]-5-bromothiophene | Chemrio [chemrio.com]

Technical Monograph: tert-Butyl (5-bromothiophen-2-yl)carbamate

Topic: tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS 943321-89-9) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Stability Anchor" for 2-Aminothiophene Scaffolds

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

tert-Butyl (5-bromothiophen-2-yl)carbamate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structural value lies in its ability to mask the inherently unstable 2-aminothiophene moiety while providing a reactive electrophilic handle (C5-Bromine) for cross-coupling reactions.

| Property | Data Specification |

| CAS Number | 943321-89-9 |

| IUPAC Name | tert-Butyl (5-bromothiophen-2-yl)carbamate |

| Synonyms | N-Boc-2-amino-5-bromothiophene; tert-Butyl 5-bromo-2-thienylcarbamate |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.17 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Stability Profile | High Sensitivity: Light and Air sensitive.[1][2][3][4][5] 2-Aminothiophenes are prone to oxidative dimerization. The Boc group mitigates this, but the compound should still be stored under inert gas (Ar/N₂) at 2–8°C. |

Strategic Utility in Drug Discovery

The 2-aminothiophene scaffold is a bioisostere of aniline and is prevalent in kinase inhibitors (e.g., Olanzapine analogs, various tyrosine kinase inhibitors). However, the free amine (2-aminothiophene) is chemically labile, readily undergoing autoxidation to form imines or azo-dimers.

The "Stability Anchor" Mechanism:

-

Protection: The tert-butoxycarbonyl (Boc) group reduces the electron density of the nitrogen lone pair, preventing oxidative degradation.

-

Activation: The C5-Bromine atom serves as a pre-installed "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), allowing the rapid elaboration of the thiophene core before the sensitive amine is deprotected.

Synthesis Protocols

Two primary routes exist for accessing CAS 943321-89-9.[6] The Curtius Rearrangement is the authoritative method for scale-up due to safety and purity profiles.

Method A: The Curtius Rearrangement (Authoritative)

Rationale: This route avoids the isolation of the unstable free amine intermediate.

-

Precursor: Start with 5-bromothiophene-2-carboxylic acid .

-

Acyl Azide Formation: Treat with Diphenylphosphoryl azide (DPPA) and Triethylamine (Et₃N) in tert-butanol (t-BuOH).

-

Rearrangement: Heat to reflux. The acyl azide undergoes thermal rearrangement to the isocyanate, which is immediately trapped by t-BuOH to form the carbamate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: Direct Regioselective Bromination

Rationale: Faster for small-scale, but risks over-bromination.

-

Precursor: tert-Butyl thiophen-2-ylcarbamate.[7]

-

Reagent: N-Bromosuccinimide (NBS) (1.0 equiv).

-

Conditions: THF or DMF at 0°C to -78°C.

-

Mechanism: The Boc-amino group at C2 directs electrophilic aromatic substitution to the C5 position (para-like relationship).

-

Critical Control: Temperature must be strictly controlled to prevent dibromination at C3/C4.

Reaction Workflows & Logic

The following diagrams illustrate the synthesis and downstream application logic for this building block.

Diagram 1: Synthesis Pathway (Curtius Route)

Figure 1: The Curtius Rearrangement route ensures the unstable amino-thiophene intermediate is never exposed, trapping the isocyanate directly with t-BuOH.

Diagram 2: Divergent Application Workflow

Figure 2: Strategic divergence. The bromide allows for library generation (Suzuki) prior to exposing the sensitive amine for final cyclization or functionalization.

Handling & Safety (MSDS Highlights)

CAS 943321-89-9 requires specific handling protocols to maintain integrity and ensure operator safety.

-

Storage: 2-8°C under Argon or Nitrogen . The compound degrades upon prolonged exposure to moisture and air, turning from white to brown/black.

-

Hazards (GHS):

-

Emergency: In case of contact, wash with copious amounts of soap and water. If inhaled, move to fresh air immediately.

References

-

Sigma-Aldrich. tert-Butyl (5-bromothiophen-2-yl)carbamate Product Sheet. Accessed Jan 2026. Link

-

PubChem. Compound Summary for CID 44206587: tert-Butyl N-(5-bromothiophen-2-yl)carbamate. National Library of Medicine. Link

-

Binder, D. et al. "Synthesis of Thiophene Derivatives via Curtius Rearrangement."[9] Journal of Chemical Research, 1977. (Foundational method for thiophene carbamates).

-

Fluorochem. Safety Data Sheet: tert-Butyl (5-bromothiophen-2-yl)carbamate. Link

-

Organic Chemistry Portal. "Regioselective Bromination of Activated Heterocycles." (Mechanistic support for NBS bromination). Link

Sources

- 1. PubChemLite - Tert-butyl n-(thiophen-2-yl)carbamate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Tert-butyl n-(2-bromothiophen-3-yl)carbamate (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]

- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 4. 959011-52-0,5-(Ethylamino)-1,3-benzenedimethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyl (5-bromothiophen-2-yl)carbamate | 943321-89-9 [sigmaaldrich.com]

- 8. tert-butyl N-(thiophen-2-yl)carbamate | C9H13NO2S | CID 319413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (5-bromothiophen-2-yl)carbamate: A Keystone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-Butyl (5-bromothiophen-2-yl)carbamate, a crucial building block for researchers and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the self-validating nature of its characterization.

Core Molecular Attributes and Physicochemical Properties

tert-Butyl (5-bromothiophen-2-yl)carbamate is a bifunctional synthetic intermediate characterized by a brominated thiophene core and a tert-butoxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it an invaluable tool in multi-step organic synthesis, particularly within medicinal chemistry. The bulky, acid-labile Boc group provides a robust yet easily removable shield for the nucleophilic amine, while the bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.

The fundamental properties of this compound are summarized below, providing the foundational data required for any laboratory application.

| Property | Value | Source(s) |

| Molecular Weight | 278.17 g/mol | [1] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1] |

| CAS Number | 943321-89-9 | [1] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥95% - 98% | [1][2] |

| Predicted Boiling Point | 276.8 ± 25.0 °C | [1] |

| Predicted Density | 1.510 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Ambient, inert atmosphere, protect from light | [2][3] |

Synthesis and Purification: A Protocol Built on Trustworthiness

The most common and industrially scalable synthesis of tert-butyl (5-bromothiophen-2-yl)carbamate involves the direct N-acylation of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O). This method is favored for its high yields, mild conditions, and operational simplicity.[4]

The causality behind this choice is clear: Boc₂O is an excellent electrophile that reacts selectively with the primary amine of 5-bromothiophen-2-amine. The use of a non-nucleophilic base, such as triethylamine or N,N-Diisopropylethylamine (DIPEA), is critical to scavenge the acidic proton generated during the reaction without competing in the primary reaction. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogenous reaction environment.

Caption: Workflow for Boc protection of 5-bromothiophen-2-amine.

Detailed Experimental Protocol:

This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in the subsequent section.

-

Reaction Setup: To a solution of 5-bromothiophen-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add triethylamine (1.2 eq). Cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Expert Insight: Slow addition is crucial to control the exotherm and prevent the formation of undesired side products.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl (5-bromothiophen-2-yl)carbamate as a pure solid.

Structural Elucidation and Quality Control

Accurate characterization is paramount to validate the synthesis and ensure the material's suitability for subsequent, often costly, synthetic steps. NMR spectroscopy and Mass Spectrometry are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecular structure. The expected chemical shifts are highly predictable based on the electronic environment of each nucleus.[5]

-

¹H NMR: The spectrum is characterized by a sharp, high-intensity singlet around δ 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[5] The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm), with their specific shifts influenced by the deshielding effect of the bromine atom and the electron-donating nature of the carbamate group. The N-H proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group (around δ 80-82 and δ 28 ppm, respectively) and the carbonyl carbon (δ 150-155 ppm).[6] The four carbons of the thiophene ring will appear in the aromatic region (δ 110-145 ppm).

| ¹H NMR Expected Data (400 MHz, CDCl₃) | ¹³C NMR Expected Data (100 MHz, CDCl₃) | |

| Assignment | δ (ppm) | Assignment |

| (CH₃)₃C- | ~1.52 (s, 9H) | C =O |

| Thiophene-H | ~6.7-7.0 (d, 1H) | Thiophene-C -Br |

| Thiophene-H | ~6.9-7.2 (d, 1H) | Thiophene-C -NH |

| N-H | ~7.0-7.5 (br s, 1H) | Thiophene-CH |

| C (CH₃)₃ | ||

| C(C H₃)₃ |

Note: These are predicted values based on analogous structures and may vary slightly based on experimental conditions.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is typically observed as its protonated adduct [M+H]⁺ or sodium adduct [M+Na]⁺. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), providing definitive evidence of successful bromination.

| Adduct | Calculated m/z |

| [M+H]⁺ | ~277.98 / 279.98 |

| [M+Na]⁺ | ~299.97 / 301.97 |

Applications in Drug Discovery and Development

The true value of tert-butyl (5-bromothiophen-2-yl)carbamate lies in its role as a versatile scaffold in the synthesis of complex, biologically active molecules. The thiophene ring is a well-established bioisostere for the phenyl ring and is present in numerous approved drugs.[7][8] The ortho-arrangement of the protected amine and the bromine atom allows for the construction of fused ring systems or for directed functionalization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to tert-Butyl (5-bromothiophen-2-yl)carbamate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

tert-Butyl (5-bromothiophen-2-yl)carbamate is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure uniquely combines a thiophene ring, a versatile aromatic scaffold, with two crucial functional groups: a bromine atom and a tert-butoxycarbonyl (Boc) protected amine. This strategic arrangement makes it an invaluable building block for the synthesis of a wide array of more complex molecules.

The bromine atom at the 5-position of the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Boc-protected amine at the 2-position provides a stable, yet readily cleavable, nitrogen source, allowing for selective functionalization of the thiophene core. This guide provides a comprehensive overview of the structure, synthesis, and key applications of this important synthetic intermediate.

Molecular Structure and Properties

The fundamental characteristics of tert-butyl (5-bromothiophen-2-yl)carbamate are summarized in the table below.

| Property | Value |

| CAS Number | 943321-89-9[1] |

| Molecular Formula | C₉H₁₂BrNO₂S[1] |

| Molecular Weight | 278.17 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Predicted Boiling Point | 276.8 ± 25.0 °C[1] |

| Predicted Density | 1.510 ± 0.06 g/cm³[1] |

The structure of tert-butyl (5-bromothiophen-2-yl)carbamate features a planar thiophene ring. The bulky tert-butyl group of the carbamate can influence the conformation of the molecule and its packing in the solid state.

Synthesis of tert-Butyl (5-bromothiophen-2-yl)carbamate

There are two primary synthetic routes to tert-butyl (5-bromothiophen-2-yl)carbamate, each with its own advantages depending on the available starting materials.

Method 1: Boc Protection of 2-Amino-5-bromothiophene

This is the most direct approach, involving the protection of the commercially available 2-amino-5-bromothiophene with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-bromothiophene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a base, such as triethylamine (1.2 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq), to the solution.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl (5-bromothiophen-2-yl)carbamate.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. DMAP is a more potent acylation catalyst and can be used in smaller amounts.

-

Slow addition of Boc₂O at a low temperature helps to control the exothermicity of the reaction.

-

The aqueous work-up removes the base, unreacted Boc₂O, and other water-soluble impurities.

Method 2: Curtius Rearrangement of 5-Bromothiophene-2-carbonyl Azide

An alternative route involves the Curtius rearrangement of 5-bromothiophene-2-carbonyl azide, which is generated in situ from the corresponding carboxylic acid. The resulting isocyanate is then trapped with tert-butanol. A similar procedure has been reported for the non-brominated analog[2].

Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene are added triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) under an inert atmosphere.

-

Azide Formation: Stir the mixture at room temperature for 1-2 hours to form the acyl azide intermediate.

-

Rearrangement and Trapping: Add tert-butanol (1.5 eq) to the reaction mixture and heat to reflux (approximately 80-100 °C) for several hours until the evolution of nitrogen gas ceases.

-

Work-up: After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired carbamate.

Causality Behind Experimental Choices:

-

DPPA is a common and relatively safe reagent for the one-pot conversion of carboxylic acids to isocyanates via the Curtius rearrangement.

-

Triethylamine acts as a base to deprotonate the carboxylic acid.

-

Heating is required to induce the rearrangement of the acyl azide to the isocyanate.

-

tert-Butanol serves as the nucleophile to trap the highly reactive isocyanate intermediate, forming the stable tert-butyl carbamate.

Structural Elucidation: Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring and the tert-butyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H (position 3) | 6.8 - 7.0 | Doublet | ~4.0 |

| Thiophene-H (position 4) | 6.6 - 6.8 | Doublet | ~4.0 |

| NH | 7.0 - 8.0 | Broad Singlet | - |

| tert-butyl | ~1.5 | Singlet | - |

-

The two doublets for the thiophene protons are due to coupling with each other. The presence of the bromine atom will likely shift these signals downfield compared to the non-brominated analog.

-

The NH proton signal is often broad and its chemical shift can be concentration and solvent dependent. It may exchange with D₂O.

-

The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | 152 - 154 |

| C-Br (thiophene) | 110 - 115 |

| C-N (thiophene) | 140 - 145 |

| CH (thiophene) | 115 - 125 |

| CH (thiophene) | 120 - 130 |

| C(CH₃)₃ (quaternary) | 80 - 82 |

| C(CH₃)₃ (methyl) | ~28 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch | 3200 - 3400 (broad) |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (carbamate) | 1690 - 1720 |

| C=C stretch (thiophene) | 1500 - 1600 |

| C-N stretch | 1200 - 1300 |

| C-O stretch | 1150 - 1250 |

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio would be expected due to the presence of the bromine atom. Common fragmentation patterns would involve the loss of the tert-butyl group, isobutylene, and the entire Boc protecting group.

Applications in Organic Synthesis

The synthetic utility of tert-butyl (5-bromothiophen-2-yl)carbamate stems from the orthogonal reactivity of its two key functional groups. The Boc-protected amine is stable to a wide range of reaction conditions, while the C-Br bond is readily activated by palladium catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the thiophene ring.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, leading to 5-aryl or 5-vinyl substituted thiophenes. These structures are common motifs in organic electronic materials and biologically active compounds.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a primary or secondary amine. This is a powerful method for synthesizing complex amines that are prevalent in pharmaceuticals.

Synthesis of Bioactive Molecules and Materials

The derivatives of tert-butyl (5-bromothiophen-2-yl)carbamate are precursors to a variety of important molecules:

-

GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes. Thiophene-based compounds have been explored as potent GSK-3 inhibitors[3][4][5]. The ability to functionalize the thiophene ring via cross-coupling reactions is crucial for developing structure-activity relationships.

-

Hepatitis C Virus (HCV) Inhibitors: Thiophene derivatives have been investigated as inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle[6]. The thiophene scaffold serves as a central building block for these inhibitors.

-

Conjugated Polymers: Polythiophenes are a class of conducting polymers with applications in organic electronics, such as organic thin-film transistors (OTFTs) and solar cells[7][8][9][10]. The polymerization of functionalized thiophene monomers, which can be synthesized from intermediates like tert-butyl (5-bromothiophen-2-yl)carbamate, allows for the tuning of the electronic and physical properties of the resulting polymers.

Conclusion

tert-Butyl (5-bromothiophen-2-yl)carbamate is a strategically designed and highly valuable building block in modern organic synthesis. Its bifunctional nature, with a stable protecting group and a reactive handle for cross-coupling, provides chemists with a powerful tool for the construction of complex molecular architectures. The insights and protocols provided in this guide aim to facilitate its effective utilization in the discovery and development of novel pharmaceuticals and advanced materials.

References

-

Hsu, C.-W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]

-

Autechem. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71819660, tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71819660, tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. [Link]

-

Meijer, L., et al. (2000). Synthesis and biological evaluation of novel heterocyclic inhibitors of GSK-3. Journal of medicinal chemistry, 43(11), 2043-2053. [Link]

-

Kaloni, T. P., Giesbrecht, P. K., Schreckenbach, G., & Freund, M. S. (2017). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials, 29(24), 10248–10283. [Link]

-

Narjes, F., et al. (2014). Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. Bioorganic & medicinal chemistry letters, 24(16), 3896-3901. [Link]

-

Sharma, P., & Sharma, A. (2014). Synthetic medicinal compounds for the treatment of hepatitis C. Der Pharma Chemica, 6(5), 336-346. [Link]

- Google Patents.

-

ResearchGate. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: An fast and atom efficient access to 1-aryl-3-benzylureas. [Link]

-

Lo-Man, R., et al. (2004). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Journal of medicinal chemistry, 47(25), 6245-6256. [Link]

-

Kim, J., et al. (2009). Synthesis of Polythiophenes with Electron-Donating Side-Chain and their Application to Organic Thin-Film Transistors. Molecular Crystals and Liquid Crystals, 505(1), 1-8. [Link]

-

Aygün, M., & Tarı, G. (2018). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Journal of molecular structure, 1157, 497-506. [Link]

-

Duan, C., & Wang, L. (2021). Polythiophenes as electron donors in organic solar cells. Chemical Science, 12(35), 11634-11653. [Link]

-

Martínez, A., Gil, C., & Pérez, C. (2013). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in molecular neuroscience, 6, 20. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

International Journal of Physics and Mathematics. Synthesis of polythiophene and their application. [Link]

Sources

- 1. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9 [ohmid.com]

- 2. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physicsjournal.net [physicsjournal.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

The Synthesis of tert-Butyl (5-bromothiophen-2-yl)carbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Thiophene Building Block

tert-Butyl (5-bromothiophen-2-yl)carbamate is a key synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure combines a thiophene ring, a versatile pharmacophore and conductive polymer precursor, with a bromine atom, which allows for a wide range of subsequent cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected amine. This Boc protecting group is crucial as it masks the reactivity of the amine, preventing unwanted side reactions during the functionalization of the thiophene ring, and can be readily removed under mild acidic conditions.[1] This guide provides an in-depth overview of the synthesis of this valuable building block, focusing on the underlying chemical principles, a field-proven experimental protocol, and the critical parameters for success.

Core Synthesis Strategy: The Boc Protection of 5-bromothiophen-2-amine

The most direct and widely employed method for the synthesis of tert-butyl (5-bromothiophen-2-yl)carbamate is the protection of the primary amine of 5-bromothiophen-2-amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction falls under the category of nucleophilic acyl substitution.

Mechanistic Insights

The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 5-bromothiophen-2-amine onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This initial attack forms a transient tetrahedral intermediate. The reaction is typically facilitated by the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

The tetrahedral intermediate then collapses, leading to the formation of the stable N-Boc protected carbamate. This step is driven by the expulsion of a tert-butoxide anion and the evolution of carbon dioxide gas, which shifts the equilibrium towards the product. The tert-butoxide anion is subsequently protonated by the triethylammonium cation formed during the initial deprotonation step.

Experimental Section: A Validated Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl (5-bromothiophen-2-yl)carbamate, designed for reproducibility and high yield.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Purity | Supplier Example |

| 5-bromothiophen-2-amine | C₄H₄BrNS | 178.05 | Starting Material | ≥97% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Agent | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | ACS Grade | Fisher Scientific |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Quenching/Wash | Laboratory Grade | Fisher Scientific |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Washing Agent | Laboratory Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Laboratory Grade | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase | 230-400 mesh | Sigma-Aldrich |

| Hexane | C₆H₁₄ | 86.18 | Mobile Phase | ACS Grade | Fisher Scientific |

Step-by-Step Protocol

1. Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-bromothiophen-2-amine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).

-

Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere.

2. Boc Protection Reaction:

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous THF.

-

Add the (Boc)₂O solution dropwise to the stirred solution of 5-bromothiophen-2-amine and TEA over a period of 15-20 minutes.

-

Allow the reaction mixture to stir at room temperature overnight (12-16 hours).

3. Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product, being less polar than the starting amine, will have a higher Rf value.

4. Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

5. Drying and Concentration:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

-

The crude product is typically a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-butyl (5-bromothiophen-2-yl)carbamate as a white to off-white solid.

Visualizing the Synthesis

Reaction Mechanism

Caption: Mechanism of Boc protection.

Experimental Workflow

Sources

Technical Whitepaper: Strategic Synthesis and Utility of tert-Butyl (5-bromothiophen-2-yl)carbamate

Executive Summary

The discovery and reliable synthesis of tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS: 943321-89-9) represents a critical advancement in heteroaromatic chemistry. 2-Aminothiophenes are notoriously unstable as free bases, prone to rapid oxidative decomposition and polymerization.[1] By masking the amine with a tert-butoxycarbonyl (Boc) group and installing a bromine handle at the C5 position, this molecule serves as a stable, bifunctional linchpin.

This guide details the "discovery" of this molecule not merely as an isolated event, but as the development of a robust synthetic access point. It allows medicinal chemists to exploit the thiophene ring as a bioisostere for phenyl groups while retaining the ability to perform orthogonal functionalization via palladium-catalyzed cross-coupling (C5) and amine deprotection/acylation (C2).[1]

Chemical Architecture & Strategic Value

The structural utility of tert-Butyl (5-bromothiophen-2-yl)carbamate lies in its ability to overcome the inherent "forbidden" nature of electron-rich aminothiophenes.

| Feature | Chemical Function | Strategic Advantage |

| Boc-Protected Amine (C2) | Nitrogen masking | Prevents oxidation/polymerization; directs electrophilic substitution; orthogonal to base-labile groups.[1] |

| Bromine Substituent (C5) | Electrophilic handle | Enables Suzuki, Stille, and Buchwald-Hartwig couplings for library generation.[1] |

| Thiophene Core | Scaffold | Bioisostere for benzene; alters lipophilicity ( |

Core Synthesis: The Curtius Rearrangement Protocol[2][3][4][5][6]

The most authoritative and scalable route to this molecule is the Curtius Rearrangement of 5-bromothiophene-2-carboxylic acid. Direct bromination of tert-butyl thiophen-2-ylcarbamate is possible but often suffers from regioselectivity issues (C3 vs C5) and over-bromination.[1] The Curtius route guarantees regiochemical integrity.[1]

Mechanistic Pathway

The transformation proceeds through a thermal decomposition of an acyl azide to an isocyanate, which is subsequently trapped by tert-butanol.[1]

Figure 1: The Curtius Rearrangement pathway.[1][2][3][4] The reaction is typically performed one-pot to avoid isolation of the explosive acyl azide.

Detailed Experimental Protocol

Note: This protocol is synthesized from best practices for aminothiophene stabilization (See Ref 1, 3).

Reagents:

-

5-Bromothiophene-2-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

-

Triethylamine (Et3N) (1.2 equiv)[1]

-

tert-Butanol (t-BuOH) (Solvent/Reagent, excess)[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and inert gas inlet (N₂ or Ar), suspend 5-bromothiophene-2-carboxylic acid in anhydrous tert-butanol (0.2 M concentration).

-

Activation: Add Triethylamine (Et3N) dropwise.[1] The suspension should clear as the carboxylate salt forms.[1]

-

Azidation: Add Diphenylphosphoryl azide (DPPA) slowly at room temperature. Caution: DPPA is toxic and potentially explosive; handle behind a blast shield.

-

Rearrangement (The Critical Step): Slowly heat the reaction mixture to reflux (approx. 82°C). Evolution of nitrogen gas (

) will be observed.[1] Maintain reflux for 4–6 hours.-

Why? Heating drives the rearrangement of the acyl azide to the isocyanate.[2] The t-BuOH solvent immediately attacks the isocyanate to form the carbamate.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 5% citric acid (to remove excess base), saturated

, and brine.[1] -

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85% as a white to off-white solid.[1]

Stability & Handling (The "Self-Validating" System)

A critical aspect of this discovery is the stability profile. Unlike the free amine, the carbamate is stable at ambient conditions.

| Parameter | Observation | Handling Recommendation |

| Oxidation | Stable to air for months.[1] | Store in a cool, dry place. |

| Acid Sensitivity | Labile to strong acids (TFA, HCl).[1] | Avoid acidic environments until deprotection is required.[1] |

| Thermal | Stable up to ~100°C. | Suitable for standard Suzuki coupling conditions.[1] |

Validation Check: If the solid turns brown/black upon storage, it indicates Boc-decomposition and subsequent oxidation of the free amine. A simple TLC (Thin Layer Chromatography) check against the starting material validates integrity.[1]

Applications in Drug Discovery[1][5][6]

The molecule acts as a divergent intermediate.[1] The bromine allows for library expansion, while the Boc group preserves the nitrogen for later derivatization.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility.[1] The Suzuki pathway is preferred first to maintain amine stability.

Case Study: GLP-1 Allosteric Modulators

Research indicates that 2-aminothiophene derivatives function as positive allosteric modulators (PAMs) for the GLP-1 receptor, a target for Type 2 Diabetes treatment.[1][5] The 5-bromo position is coupled with aryl boronic acids to create lipophilic tails that fit into the receptor's allosteric pocket, while the amine (after deprotection) engages in hydrogen bonding (Ref 2).[1]

References

-

Organic Syntheses. "Curtius Rearrangement of Carboxylic Acids." Org.[1][6][7] Synth.2010 , 87, 161.[1]

-

National Institutes of Health (NIH). "2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor."[1] Chem Biol Drug Des.[1]2021 .[1][3][7]

-

Sigma-Aldrich. "Product Specification: tert-Butyl (5-bromothiophen-2-yl)carbamate."[1] CAS: 943321-89-9.[1]

-

Journal of the American Chemical Society. "Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives." J. Am. Chem. Soc.[1]2006 .[1][8][9][3]

Sources

- 1. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy tert-butyl N-(5-methylthiophen-2-yl)carbamate | 62188-21-0 [smolecule.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. almacgroup.com [almacgroup.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to tert-Butyl (5-bromothiophen-2-yl)carbamate: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth examination of tert-Butyl (5-bromothiophen-2-yl)carbamate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will dissect its core physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its strategic application in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Molecular Features and Physicochemical Properties

Tert-Butyl (5-bromothiophen-2-yl)carbamate, with CAS Number 943321-89-9, is a bifunctional reagent of significant synthetic utility.[1] Its structure incorporates a thiophene ring, a versatile aromatic heterocycle, functionalized with two key groups that dictate its reactivity: a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position.

-

The bromine atom serves as an excellent leaving group and a handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3]

-

The Boc-protected amine is stable under a wide range of reaction conditions, including those typically employed for cross-coupling.[4] This protecting group can be readily removed under acidic conditions to reveal the free amine, allowing for subsequent functionalization, such as amide bond formation or alkylation.

This orthogonal reactivity makes the molecule a strategic linchpin for the convergent synthesis of complex substituted thiophenes, which are prevalent motifs in pharmaceuticals and organic materials.

Table 1: Physicochemical Properties of tert-Butyl (5-bromothiophen-2-yl)carbamate

| Property | Value | Source |

| CAS Number | 943321-89-9 | [1] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1] |

| Molecular Weight | 278.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Ambient Temperature | [1] |

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of tert-Butyl (5-bromothiophen-2-yl)carbamate involves the protection of the commercially available 2-amino-5-bromothiophene. The use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the industry standard for this transformation due to its high efficiency and the clean nature of its byproducts (tert-butanol and CO₂).

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

2-Amino-5-bromothiophene hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Ethyl acetate/Hexane mixture (for TLC mobile phase)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromothiophene hydrochloride (1.0 eq) in a mixture of Dichloromethane (DCM) and water.

-

Basification: Cool the mixture to 0 °C using an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2.5 eq) portion-wise. The purpose of the base is to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic for the subsequent reaction. Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).

-

Boc Anhydride Addition: To the stirring biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes. The slow addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The product should have a higher Rf value than the starting amine.

-

Work-up: Once the reaction is complete (disappearance of the starting amine spot on TLC), transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.[5]

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes any unreacted amine, and the bicarbonate wash removes any acidic impurities.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product is often of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization.

Causality in Experimental Choices:

-

Catalyst Choice: Palladium(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0), are commonly used because they readily undergo oxidative addition with the aryl bromide.

-

Base Selection: An aqueous base like potassium or sodium carbonate is crucial. It activates the boronic acid, facilitating the transmetalation step in the catalytic cycle. [7]* Solvent System: A two-phase solvent system (e.g., toluene/water or dioxane/water) is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

This methodology allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, making it a cornerstone reaction in combinatorial chemistry and targeted drug synthesis. [4]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [8]* Handling: Avoid contact with skin, eyes, and clothing. [8][9]Avoid breathing dust and perform manipulations in a well-ventilated area or a chemical fume hood. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]* Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]

Conclusion

Tert-Butyl (5-bromothiophen-2-yl)carbamate is a high-value synthetic intermediate whose molecular architecture is expertly tailored for sequential, selective functionalization. Its robust Boc-protected amine and reactive bromine handle provide chemists with a reliable platform for building complex thiophene-containing molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in palladium-catalyzed cross-coupling, is essential for its effective application in the fields of drug discovery and materials science.

References

-

Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Hsu, C.-W., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E. Available at: [Link]

-

PubMed (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. PubMed. Available at: [Link]

- Supporting Information (Undated). Characterization Data of the Products.

- Google Patents (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.

-

Organic Syntheses (Undated). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

-

The Royal Society of Chemistry (Undated). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

MDPI (Undated). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]

-

ResearchGate (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

Alfa Aesar (2025). tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

-

Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]

-

NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Cole-Parmer (Undated). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer. Available at: [Link]

-

ResearchGate (2025). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available at: [Link]

-

Fisher Scientific (2025). SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

-

Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

- 1. tert-Butyl (5-bromothiophen-2-yl)carbamate | 943321-89-9 [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

tert-Butyl (5-bromothiophen-2-yl)carbamate solubility data

Topic: tert-Butyl (5-bromothiophen-2-yl)carbamate Solubility Data & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS: 943321-89-9) is a critical thiophene-based building block employed primarily in medicinal chemistry for the synthesis of complex heterocycles via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

As a Boc-protected aminothiophene, its solubility profile is dominated by the lipophilic tert-butyl carbamate moiety and the halogenated thiophene core. This guide provides authoritative solubility data, dissolution protocols, and handling workflows derived from synthetic literature and physicochemical principles.

| Property | Data |

| CAS Number | 943321-89-9 |

| Formula | C |

| Molecular Weight | 278.17 g/mol |

| Physical State | Solid (Crystalline) |

| Predicted LogP | ~3.6 (Lipophilic) |

| Storage | 2–8°C, Inert Atmosphere, Protect from Light |

Physicochemical Solubility Profile

The solubility of tert-butyl (5-bromothiophen-2-yl)carbamate is dictated by its high lipophilicity (cLogP ~3.6) and lack of ionizable groups at physiological pH. It exhibits negligible aqueous solubility but high solubility in polar aprotic and chlorinated organic solvents.

Solubility Data Table

| Solvent Class | Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Recommended for biological stock solutions and library storage. |

| Polar Aprotic | DMF | High (>50 mg/mL) | Primary solvent for subsequent cross-coupling reactions (e.g., Suzuki). |

| Chlorinated | DCM / CHCl | High | Excellent for extraction, transfer, and NMR analysis. |

| Esters | Ethyl Acetate | Moderate-High | Standard solvent for liquid-liquid extraction (work-up). |

| Aromatic | Toluene | Temp.[2][3] Dependent | Critical: Soluble at high temps (80°C+); tends to crystallize upon cooling. Used for purification. |

| Alcohols | Methanol/Ethanol | Moderate | Soluble, but often requires gentle warming; used in deprotection workflows. |

| Aqueous | Water / PBS | Insoluble | Precipitates immediately. Requires co-solvent (DMSO) for biological assays. |

Experimental Workflows & Protocols

Protocol A: Preparation of Stock Solutions (20 mM)

For biological screening or analytical standards.

-

Calculate Mass: To prepare 1 mL of a 20 mM stock, weigh 5.56 mg of the compound.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid alcohols for long-term storage to prevent potential transesterification or solvolysis over extended periods.

-

Dissolution: Add 1 mL DMSO. Vortex for 30 seconds.[2] The solid should dissolve rapidly at room temperature.

-

Storage: Aliquot into amber glass vials (to protect the light-sensitive bromide) and store at -20°C.

-

Self-Validation: If solution appears cloudy or precipitates upon freeze-thaw, sonicate for 5 minutes at 30°C.

-

Protocol B: Purification via Recrystallization

Based on synthetic intermediates of similar polarity (Curtius Rearrangement products).

-

Dissolution: Dissolve the crude solid in minimal Toluene at 80–100°C.

-

Filtration: Filter the hot solution rapidly to remove insoluble impurities (e.g., urea byproducts).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to 4°C. The Boc-aminothiophene typically crystallizes out, leaving impurities in the mother liquor.

-

Wash: Collect crystals and wash with cold Hexanes or Pentane to remove residual toluene.

Technical Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent based on the intended experimental application.

Figure 2: Stability & Degradation Pathways

Caption: Critical stability risks involving acid-catalyzed deprotection and light-induced debromination.

Critical Handling Notes

-

Acid Sensitivity: The tert-butyl carbamate (Boc) group is acid-labile. Do not dissolve in acidic solvents (e.g., acetic acid) unless deprotection is intended. The resulting free 2-aminothiophene is highly unstable and prone to oxidation/polymerization.

-

Reaction Monitoring: When using this compound in Suzuki couplings, monitor the reaction by TLC using Hexane:Ethyl Acetate (4:1) as the mobile phase. The compound typically has an R

of ~0.5–0.6 in this system due to its lipophilicity. -

Safety: As an organobromide, handle with gloves to prevent potential skin sensitization. All weighing should be performed in a fume hood.

References

-

Journal of Medicinal Chemistry. Structure–Activity Relationships of Highly Potent and Selective A2B Adenosine Receptor Agonists. (Synthesis of compound 53). Available at: [Link]

-

PubChem. tert-Butyl N-(5-bromothiophen-2-yl)carbamate Compound Summary. National Library of Medicine. Available at: [Link][4]

-

Organic Syntheses. General Procedures for Curtius Rearrangement to Boc-Carbamates. Available at: [Link]

Sources

Strategic Applications of tert-Butyl (5-bromothiophen-2-yl)carbamate in Research

Content Type: Technical Guide Audience: Medicinal Chemists, Process Scientists, and Materials Researchers Focus: Synthetic Utility, Stability Management, and Protocol Optimization

Core Directive: The Bifunctional Linchpin

tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS: 943321-89-9) represents a distinct class of "linchpin" intermediates in heterocyclic chemistry. Unlike simple thiophenes, this molecule possesses two orthogonal handles—an electrophilic aryl bromide and a nucleophilic (but protected) amine.

For the research scientist, the value of this compound lies not just in its structure, but in its ability to solve a specific problem: the inherent instability of the 2-aminothiophene moiety. Free 2-aminothiophenes are notoriously unstable, prone to rapid oxidative decomposition and dimerization (often via Gewald-type pathways) upon exposure to air or light. The tert-butoxycarbonyl (Boc) group serves as a crucial "stability anchor," allowing researchers to perform complex metal-catalyzed cross-couplings on the ring before releasing the sensitive amine for final diversification.

This guide outlines the strategic use of this molecule, moving beyond basic properties to advanced synthetic workflows and handling protocols.

Synthetic Utility & Reactivity Profile[1]

The "Coupling-First" Strategy

The most robust workflow involves utilizing the C-Br bond for cross-coupling reactions while leaving the Boc group intact. This approach avoids the handling of the unstable free amine until the final step.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine at the C5 position is highly activated for oxidative addition to Pd(0). The electron-donating nature of the carbamate nitrogen (even when protected) enriches the thiophene ring, facilitating the catalytic cycle.

-

Key Insight: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) work exceptionally well. The Boc group is stable under these mild basic conditions (pH 9-10), preventing side reactions at the nitrogen.

-

Selectivity: The C5-Br bond reacts exclusively; the Boc group does not interfere with the catalyst, unlike free amines which can poison Pd catalysts by coordinating to the metal center.

B. The "Hidden Danger": Deprotection & Handling

Removing the Boc group requires careful planning. Acidic deprotection (TFA/DCM or HCl/Dioxane) yields the 2-aminothiophene salt.

-

Critical Protocol: Never neutralize the salt to the free base for storage. The free base must be generated in situ and immediately reacted with an electrophile (e.g., acid chloride, isocyanate, or anhydride).

-

Observation: If the free amine is isolated and left in solution, the mixture will darken rapidly (brown/black tar formation), indicating decomposition.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways, highlighting the "Safe Zone" (Coupling First) versus the "Risk Zone" (Deprotection First).

Figure 1: Strategic workflow emphasizing the stability advantage of the "Coupling-First" approach.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of 5-Aryl Thiophene)

Based on validated methodologies for 2-aminothiophene derivatives.

Objective: Coupling of tert-butyl (5-bromothiophen-2-yl)carbamate with 3-methoxyphenylboronic acid.

Reagents:

-

Substrate: tert-Butyl (5-bromothiophen-2-yl)carbamate (1.0 equiv)[1]

-

Boronic Acid: 3-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (3:1 ratio)

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene/Ethanol and the aqueous base via syringe.

-

Reaction: Heat the mixture to 60°C for 6–16 hours. (Note: Keep temperature <80°C to ensure Boc stability).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a stable, off-white solid.

Protocol B: Controlled Deprotection & In-Situ Functionalization

Designed to avoid isolation of the unstable free amine.

Objective: Removal of Boc group and immediate conversion to an amide.

Step-by-Step:

-

Deprotection: Dissolve the coupled intermediate in DCM (0.1 M). Add TFA (20% v/v) at 0°C. Stir at RT for 1-2 hours until TLC shows consumption of starting material.

-

Concentration: Evaporate volatiles in vacuo (keep bath <30°C). Do not dry completely to a powder if possible; keep as a concentrated oil/residue to minimize air exposure.

-

Trapping: Re-dissolve the residue (the TFA salt) in dry DCM or THF.

-

Reaction: Add the electrophile (e.g., acid chloride) first. Then, dropwise add a tertiary amine base (DIPEA or TEA, 3.0 equiv) at 0°C.

-

Why? Adding the base in the presence of the electrophile ensures that as soon as the free amine is generated, it reacts with the electrophile rather than dimerizing.

-

Applications in Research

Medicinal Chemistry[2][3][4][5][6][7]

-

Kinase Inhibitors: The 2-aminothiophene scaffold is a bioisostere for the aminothiazole ring found in many kinase inhibitors (e.g., Dasatinib). The 5-position allows access to the "gatekeeper" pocket of the kinase ATP-binding site.

-

GLP-1R Modulators: Recent studies have identified 2-aminothiophene derivatives as positive allosteric modulators (PAMs) for the GLP-1 receptor, offering a non-peptide approach to diabetes therapy.

-

Antimicrobials: The scaffold is widely used in the design of antifungal and antibacterial agents, particularly when fused with cycloalkyl rings (Gewald synthesis derivatives).

Materials Science

-

Oligothiophenes: While less common than alkyl-thiophenes, the Boc-amino thiophene can serve as a functional end-capper for conducting polymers. Post-polymerization deprotection yields an amine-terminated polymer surface, useful for bioconjugation (e.g., attaching enzymes to a conductive polymer electrode).

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 278.17 g/mol | Fragment-based drug design (Lead-like) |

| ClogP | ~3.6 | Moderate lipophilicity; good membrane permeability |

| Reactivity (C-Br) | High (Pd-catalyzed) | Excellent substrate for Suzuki/Stille/Buchwald |

| Reactivity (N-Boc) | Inert to Base/Nucleophiles | Allows chemoselective transformations on the ring |

| Stability (Free Amine) | Very Low | Requires in-situ trapping; air sensitive |

| Storage | 2-8°C, Inert Atmosphere | Prevent slow hydrolysis or discoloration |

References

-

Suzuki Coupling of tert-Butyl (5-bromothiophen-2-yl)carbamate Source: Journal of Medicinal Chemistry (ACS Publications) Context: Synthesis of thiophene derivatives via Suzuki coupling of compound 50a (the title compound) with boronic acids. URL:[Link]

-

2-Aminothiophene Derivatives as GLP-1R Modulators Source: National Institutes of Health (NIH) / PubMed Context: Discovery of 2-aminothiophene small molecules as positive allosteric modulators for type 2 diabetes. URL:[Link]

-

Stability and Synthesis of 2-Aminothiophenes (Gewald Reaction) Source: MDPI (Pharmaceuticals) Context: Detailed review of 2-aminothiophene synthesis, stability issues, and their application in antileishmanial drug design. URL:[Link]

-

Product Data and Safety Profile Source: Sigma-Aldrich / PubChem Context: Physical properties, safety hazards (H302, H315), and handling data for CAS 943321-89-9. URL:[Link]

Sources

A Guide to tert-Butyl (5-bromothiophen-2-yl)carbamate: Synthesis, Applications, and Characterization

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-bromothiophen-2-yl)carbamate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into its nomenclature, physicochemical properties, and detailed protocols for its synthesis and purification. The document highlights its strategic importance as a precursor in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Through a synthesis of established literature and practical insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable experimental methodologies.

Introduction: The Strategic Utility of a Versatile Building Block

In the landscape of drug discovery and materials science, the strategic selection of starting materials is paramount. Heterocyclic compounds, particularly those containing thiophene rings, are privileged scaffolds due to their diverse biological activities and versatile chemical reactivity. tert-Butyl (5-bromothiophen-2-yl)carbamate has emerged as a highly valuable intermediate. Its structure uniquely combines three key functional elements:

-

A thiophene ring , a bioisostere for the phenyl ring, often enhances pharmacological properties.

-

A bromo substituent , which serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).

-

A tert-butoxycarbonyl (Boc) protected amine , which masks the reactivity of the amine group, allowing for selective modification at the bromine-bearing position. The Boc group can be readily removed under acidic conditions, revealing the free amine for subsequent derivatization.